molecular formula C11H11NO B12868103 3-Phenyltetrahydrofuran-3-carbonitrile

3-Phenyltetrahydrofuran-3-carbonitrile

Cat. No.: B12868103
M. Wt: 173.21 g/mol
InChI Key: RMHGNTHLEMUGBB-UHFFFAOYSA-N
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Description

3-Phenyltetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of tetrahydrofuran, featuring a phenyl group and a nitrile group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyltetrahydrofuran-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with an epoxide under basic conditions, leading to the formation of the tetrahydrofuran ring. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Phenyltetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Phenyltetrahydrofuran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyltetrahydrofuran-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-pyran-3-carbonitrile: Another heterocyclic compound with a nitrile group, known for its biological activity.

    3-Phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A structurally related compound with potential pharmacological applications.

Uniqueness

3-Phenyltetrahydrofuran-3-carbonitrile is unique due to its tetrahydrofuran ring structure combined with a phenyl and nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-phenyloxolane-3-carbonitrile

InChI

InChI=1S/C11H11NO/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5H,6-7,9H2

InChI Key

RMHGNTHLEMUGBB-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C#N)C2=CC=CC=C2

Origin of Product

United States

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